molecular formula C14H17NO2 B13482281 Benzyl 5-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate

Benzyl 5-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B13482281
M. Wt: 231.29 g/mol
InChI Key: KKFOSQDYSCWVGP-UHFFFAOYSA-N
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Description

Benzyl 5-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate is a heterocyclic compound that belongs to the class of tetrahydropyridines. Tetrahydropyridines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the reaction of benzyl bromide with 5-methyl-1,2,3,6-tetrahydropyridine-1-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, fully saturated tetrahydropyridines, and various substituted derivatives .

Scientific Research Applications

Benzyl 5-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 5-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can cross the blood-brain barrier and interact with dopaminergic neurons, making it a potential candidate for treating neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 5-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

benzyl 5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C14H17NO2/c1-12-6-5-9-15(10-12)14(16)17-11-13-7-3-2-4-8-13/h2-4,6-8H,5,9-11H2,1H3

InChI Key

KKFOSQDYSCWVGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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